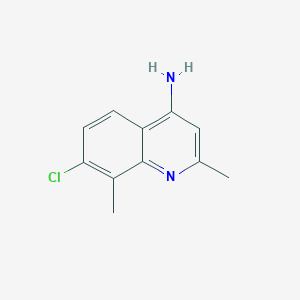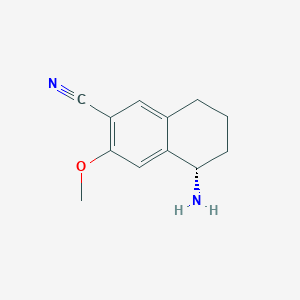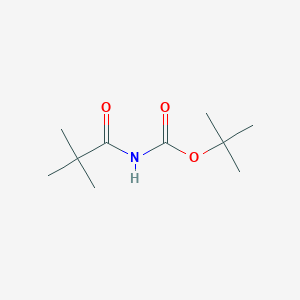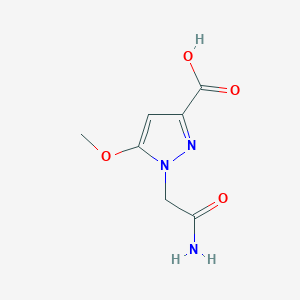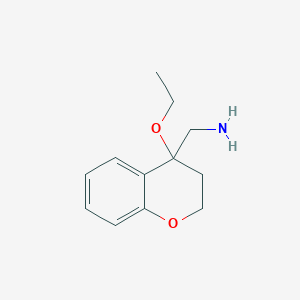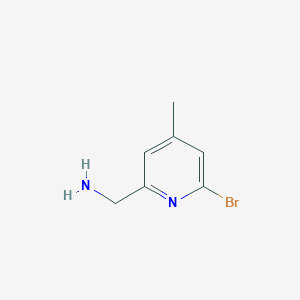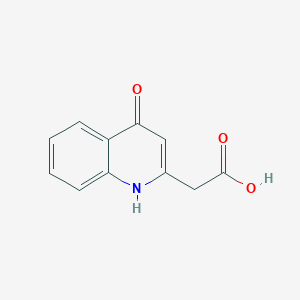
4-Hydroxyquinoline-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinoline-2-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2-acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline-2,4-diones.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-diones and hydroquinoline derivatives .
Scientific Research Applications
4-Hydroxyquinoline-2-acetic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-2-acetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and repair. This inhibition can lead to antimicrobial and antiviral effects. Additionally, the compound can interact with other cellular pathways, contributing to its broad biological activity .
Comparison with Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Similar in structure but differs in its specific biological activities.
2,4-Dihydroxyquinoline: Exhibits unique biological activities due to the presence of two hydroxyl groups.
Uniqueness: 4-Hydroxyquinoline-2-acetic acid stands out due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other quinoline derivatives. This unique structure allows for diverse applications in various scientific fields .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(4-oxo-1H-quinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)12-9-4-2-1-3-8(9)10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
QLPRZADSXJBROT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
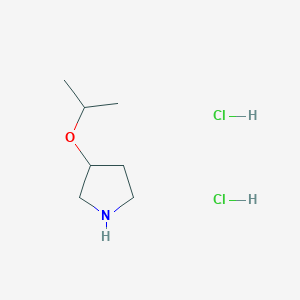
![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
